molecular formula C10H16O B084176 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran CAS No. 13837-60-0

2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran

Cat. No.: B084176
CAS No.: 13837-60-0
M. Wt: 152.23 g/mol
InChI Key: XSDYMDMXNRPZHU-UHFFFAOYSA-N
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Description

2-Ethynyl-2,6,6-trimethyltetrahydro-2H-pyran is a substituted tetrahydropyran derivative characterized by an ethynyl (-C≡CH) group and three methyl (-CH₃) substituents at positions 2, 6, and 6 of the pyran ring. This compound belongs to a class of oxygen-containing heterocycles with applications in organic synthesis, fragrance chemistry, and materials science. Its molecular formula is C₁₀H₁₆O, with a molecular weight of 152.23 g/mol, a calculated LogP of 2.91, and a polar surface area (PSA) of 9.23 Ų, indicating moderate hydrophobicity and low polarity .

The ethynyl group introduces a rigid, linear geometry and sp-hybridized carbon, enabling participation in click chemistry (e.g., azide-alkyne cycloaddition) and other reactions involving triple bonds. This distinguishes it from analogs with alkyl or alkenyl substituents.

Properties

IUPAC Name

2-ethynyl-2,6,6-trimethyloxane
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InChI

InChI=1S/C10H16O/c1-5-10(4)8-6-7-9(2,3)11-10/h1H,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDYMDMXNRPZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(O1)(C)C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884720
Record name 2H-Pyran, 2-ethynyltetrahydro-2,6,6-trimethyl-
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Molecular Weight

152.23 g/mol
Source PubChem
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CAS No.

13837-60-0
Record name 2-Ethynyltetrahydro-2,6,6-trimethyl-2H-pyran
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Record name 2H-Pyran, 2-ethynyltetrahydro-2,6,6-trimethyl-
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Record name 2H-Pyran, 2-ethynyltetrahydro-2,6,6-trimethyl-
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Record name 2H-Pyran, 2-ethynyltetrahydro-2,6,6-trimethyl-
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Record name 2-ethynyltetrahydro-2,6,6-trimethyl-2H-pyran
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Preparation Methods

Acid-Catalyzed Cyclization of Diol Precursors

A prevalent method for constructing the tetrahydropyran ring involves the acid-catalyzed cyclization of diols or ketones. For example, sulfuric acid (H₂SO₄) has been used to cyclize polyol intermediates derived from natural sources, such as Panax ginseng. In the case of 2,6,6-trimethyltetrahydro-2H-pyran, a diol precursor bearing methyl groups at C2 and C6 positions undergoes cyclization under acidic conditions. The reaction mechanism proceeds via protonation of a hydroxyl group, followed by nucleophilic attack and dehydration to form the six-membered ring.

Methyl Group Installation and Stereochemical Control

Methylation via Alkylation

Methyl groups at C2 and C6 are introduced early in the synthesis to avoid steric hindrance during subsequent steps. Alkylation using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., K₂CO₃) is commonly employed. For example, protection of hydroxyl groups as methoxymethyl (MOM) ethers facilitates selective methylation:

R-OH+MOM-ClDIPEAR-O-MOM\text{R-OH} + \text{MOM-Cl} \xrightarrow{\text{DIPEA}} \text{R-O-MOM}

Stereochemical Considerations

Deprotection and Final Product Isolation

Acidic Deprotection

Global deprotection of MOM ethers and acetonides is achieved using hydrochloric acid (HCl) in methanol. For example, treatment with 4 N HCl removes protecting groups to yield the final product:

R-O-MOM4N HClR-OH\text{R-O-MOM} \xrightarrow{4\text{N HCl}} \text{R-OH}

Purification and Characterization

The crude product is purified via flash chromatography (silica gel, hexanes/ethyl acetate) to isolate 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran. Key characterization data include:

  • ¹H NMR (CDCl₃): Peaks corresponding to ethynyl (δ 2.0–2.5 ppm) and methyl groups (δ 1.2–1.4 ppm).

  • MS (ESI) : Molecular ion peak at m/z 152.237 [M+H]⁺.

Alternative Synthetic Routes

Click Chemistry Approach

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a modular route to ethynyl-substituted compounds. An alkyne-functionalized tetrahydropyran intermediate reacts with azides to form triazole derivatives, though this method introduces additional complexity.

Bestmann–Ohira Reagent for Alkyne Synthesis

The Bestmann–Ohira reagent (dimethyl(1-diazo-2-oxopropyl)phosphonate) converts aldehydes directly into alkynes, bypassing Grignard steps. This method achieved a 71% yield in related syntheses:

R-CHO+Bestmann–Ohira ReagentR-C≡CH\text{R-CHO} + \text{Bestmann–Ohira Reagent} \rightarrow \text{R-C≡CH}

Challenges and Optimization Strategies

Side Reactions and Byproducts

Common issues include over-alkylation and epimerization. Optimizing reaction temperature (-78°C for Grignard additions) and using anhydrous conditions mitigate these effects.

Yield Improvements

  • Ozonolysis Optimization : Conducting ozonolysis at -78°C improves ester hydrolysis efficiency.

  • Catalytic Systems : Employing Lewis acids (e.g., BF₃·OEt₂) enhances cyclization rates.

Industrial and Scalability Considerations

Cost-Effective Reagents

Replacing ethynylmagnesium bromide with cheaper alkynylating agents (e.g., trimethylsilylacetylene) reduces production costs.

Continuous Flow Synthesis

Adopting continuous flow reactors for ozonolysis and Grignard steps improves safety and scalability.

Chemical Reactions Analysis

2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Substitution reactions can occur with halogens (e.g., chlorine or bromine) in the presence of a suitable catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran can be achieved through several methodologies. One notable approach involves the transformation of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol to 2-ethynyl derivatives via acetylation reactions using lipases as catalysts . The compound exhibits a unique structure that contributes to its stability and reactivity in various chemical reactions.

Biological Activities

Recent studies have indicated that derivatives of this compound exhibit significant biological activities. For instance, research focusing on the antiproliferative effects of related compounds showed promising results against human neuroblastoma cells with IC50 values indicating cytotoxicity . This suggests potential applications in cancer therapeutics.

Flavor and Fragrance Applications

The compound is also recognized for its olfactory properties. It has been identified as a flavor and fragrance agent due to its herbal and camphoraceous characteristics . Its application in the food industry is notable as it can enhance the sensory profile of various products.

Industrial Applications

In addition to its role in flavoring, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its utility in the production of chiral building blocks for pharmaceuticals is particularly significant .

Case Study 1: Synthesis of Chiral Building Blocks

A study demonstrated the successful use of this compound in synthesizing enantiomerically pure chiral building blocks for natural flavors like linaloyl oxide. The process involved stereoselective reactions yielding high optical purity .

Case Study 2: Antiproliferative Activity

In vitro studies assessed the antiproliferative effects of various substituted pyrans on neuroblastoma cells. The findings indicated that specific derivatives of 2H-pyrans exhibited enhanced cytotoxicity compared to others, suggesting a pathway for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Tetrahydro-2H-Pyran Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) LogP PSA (Ų) Key Functional Groups
This compound C₁₀H₁₆O Ethynyl, three methyl groups 152.23 2.91 9.23 Ethynyl, ether
2,2,6-Trimethyltetrahydro-2H-pyran (2a) C₈H₁₆O Three methyl groups 128.21 - - Ether
2-(1-Octenyl)-2,6,6-trimethyltetrahydro-2H-pyran C₁₆H₃₀O Octenyl, three methyl groups 238.41 - - Alkenyl, ether
2-Vinyl-2,6,6-trimethyltetrahydro-2H-pyran C₁₀H₁₈O Vinyl, three methyl groups 154.25 - - Alkenyl, ether
2-(2-Methoxyethoxy)-tetrahydro-2H-pyran C₈H₁₆O₃ Methoxyethoxy group 160.21 - 44.76 Ether, alkoxy
Tetrahydro-4,6,6-trimethyl-2H-pyran-2-one C₈H₁₄O₂ Ketone, three methyl groups 142.20 - 26.30 Ketone, ether
Key Observations:

Substituent Effects on Polarity and Reactivity: The ethynyl group in the target compound reduces polarity (PSA = 9.23 Ų) compared to oxygen-rich analogs like 2-(2-methoxyethoxy)-tetrahydro-2H-pyran (PSA = 44.76 Ų), which has higher solubility in polar solvents . The vinyl group (C=C) in 2-vinyl-2,6,6-trimethyltetrahydro-2H-pyran offers reactivity toward electrophilic addition, contrasting with the ethynyl group’s preference for cycloaddition or Sonogashira coupling .

Steric and Electronic Effects: The three methyl groups in 2,2,6-trimethyltetrahydro-2H-pyran (2a) create steric hindrance, stabilizing the compound against nucleophilic attack. Ketone-containing analogs (e.g., tetrahydro-4,6,6-trimethyl-2H-pyran-2-one) exhibit higher polarity and hydrogen-bonding capacity due to the carbonyl group, impacting their melting points and solubility .

Synthetic Applications :

  • Ethynyl-substituted pyran derivatives are valuable in click chemistry for constructing complex molecular architectures. In contrast, alkenyl derivatives (e.g., 2-(1-octenyl)-2,6,6-trimethyltetrahydro-2H-pyran) are precursors for hydrogenation or epoxidation reactions .
  • The methoxyethoxy substituent in 2-(2-methoxyethoxy)-tetrahydro-2H-pyran enhances water solubility, making it suitable for pharmaceutical formulations .

Spectroscopic Data :

  • For 2,2,6-trimethyltetrahydro-2H-pyran (2a), ¹H NMR signals at δ = 3.67 ppm (dq, 1H) and ¹³C NMR peaks at δ = 72.0 and 66.6 ppm confirm the ether and methyl substituents . Comparable data for the ethynyl derivative is absent in the evidence, but its IR spectrum would likely show a C≡C stretch near 2100–2260 cm⁻¹ .

Biological Activity

Overview

2-Ethynyl-2,6,6-trimethyltetrahydro-2H-pyran (C10H16O) is a chemical compound with notable biological activities. It has garnered attention in various fields, including medicinal chemistry and organic synthesis. This article provides a comprehensive analysis of its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C10H16O
  • Molecular Weight : 152.23 g/mol
  • CAS Number : 13837-60-0

Synthesis Methods

The compound can be synthesized through several methods, with one common approach involving the reaction of 2,6-dimethyl-octadien-6,7-ol-2 with silver nitrate in a solvent mixture of acetone and water at elevated temperatures. This process yields approximately 53% of the desired product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This includes binding to enzymes and receptors that modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the context of use.

Antifungal Activity

Recent studies have explored the antifungal properties of compounds related to this compound. For instance, research on similar pyran derivatives has shown their effectiveness against phytopathogenic fungi such as Clarireedia jacksonii, which causes turf dollar spot disease. The antifungal mechanism involves damaging cell membrane integrity and inducing oxidative stress within fungal cells .

Case Studies

  • Antifungal Efficacy
    • Study Focus : Investigated the antifungal capabilities of related pyran compounds.
    • Findings : The treatment with these compounds inhibited mycelial growth and increased levels of reactive oxygen species (ROS), leading to cell apoptosis in Clarireedia spp. .
  • Synthesis and Characterization
    • Study Focus : Developed stereoselective synthesis methods for enantiomers of tetrahydropyran derivatives.
    • Findings : Achieved high optical purity (>95% ee) using lipase-mediated resolution techniques, highlighting the potential for synthesizing biologically active compounds from this compound .

Comparative Analysis

Property/ActivityThis compoundRelated Compounds
Molecular Weight152.23 g/molVaries
Antifungal ActivityYesYes
Mechanism of ActionEnzyme/receptor interactionSimilar mechanisms
Synthesis Yield~53% (from specific precursors)Varies

Research Findings

Research indicates that this compound serves as a promising precursor for drug development due to its unique structural properties and biological activities. Its applications extend beyond antifungal uses to potential therapeutic roles in medicine and industry .

Q & A

Q. What are the standard synthetic routes for preparing 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran?

The synthesis of tetrahydropyran derivatives typically involves cyclization or oligomerization reactions. For example, copper(II)-bisphosphine catalysts (e.g., L3 ligands) enable diastereoselective synthesis of substituted tetrahydropyrans from precursors like alkenols and aldehydes . Key steps include:

  • Reagent selection : Use of 3,5-dimethylhex-5-en-1-ol and propargyl aldehydes as starting materials.
  • Catalytic conditions : Copper(II) catalysts with chiral bisphosphine ligands to control stereochemistry.
  • Purification : Column chromatography and spectroscopic validation (NMR, MS).
    Safety protocols for handling reactive intermediates (e.g., alkynes) should align with GHS guidelines for eye protection and ventilation .

Q. How is the structure of this compound characterized experimentally?

Structural elucidation relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR provide chemical shifts and coupling constants to confirm substituent positions and stereochemistry. For example, methyl groups at C2 and C6 typically appear as singlets in the 1^1H NMR spectrum .
  • Mass spectrometry (MS) : Electron ionization (EI) and chemical ionization (CI) MS detect molecular ions (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystals.

Q. What safety precautions are critical when handling this compound?

  • GHS hazards : Severe eye irritation (Category 1, H318); use safety goggles and face shields .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates.
  • Spill management : Absorb with inert material (e.g., sand) and dispose per local regulations .

Advanced Research Questions

Q. How can diastereoselective synthesis be optimized for this compound?

  • Catalyst tuning : Chiral bisphosphine ligands (e.g., L3) paired with copper(II) salts enhance stereocontrol. Adjusting ligand steric bulk improves enantiomeric excess (ee) .
  • Solvent effects : Polar aprotic solvents (e.g., dichloromethane) favor cyclization over side reactions.
  • Temperature control : Lower temperatures (0–25°C) reduce racemization of intermediates.

Q. How do competing reaction pathways (e.g., oxidation vs. reduction) affect the stability of this compound?

  • Oxidation : The ethynyl group is susceptible to oxidation by agents like KMnO4_4, forming ketones or carboxylic acids. Stabilize by avoiding strong oxidizers .
  • Reduction : Catalytic hydrogenation may reduce the alkyne to an alkane, altering reactivity. Use milder reductants (e.g., NaBH4_4) for selective transformations .
  • Monitoring : Real-time IR spectroscopy tracks functional group changes during reactions.

Q. How can contradictory spectral data (e.g., NMR coupling constants) be resolved for structural confirmation?

  • Variable temperature (VT) NMR : Resolves dynamic effects (e.g., ring puckering) that obscure coupling constants .
  • DFT calculations : Predict theoretical NMR shifts and compare with experimental data to validate conformers.
  • 2D NMR techniques : HSQC and NOESY correlations clarify spatial relationships between protons .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization).
  • Catalyst recycling : Immobilize copper catalysts on silica to reduce costs and waste .
  • Process analytics : In-line PAT (Process Analytical Technology) monitors reaction progress and impurities.

Methodological Considerations

  • Stereochemical analysis : Compare experimental optical rotation with computed values (e.g., TDDFT) to confirm configuration .
  • Reaction optimization : Use Design of Experiments (DoE) to evaluate variables (e.g., catalyst loading, solvent ratio) .
  • Safety protocols : Regularly review SDS updates (e.g., BLD Pharmatech’s revisions) for handling and disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran
Reactant of Route 2
2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran

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